

Spectroscopic Profile of Ethyl 2-Octynoate: A Technical Guide

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Compound of Interest

Compound Name: Ethyl 2-octynoate

Cat. No.: B080503

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **ethyl 2-octynoate** (C₁₀H₁₆O₂), a valuable compound in organic synthesis and potentially in drug development. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring these spectra. This information is crucial for the structural elucidation, purity assessment, and quality control of **ethyl 2-octynoate**.

Data Presentation: Spectroscopic Summary

The quantitative spectroscopic data for **ethyl 2-octynoate** are summarized in the tables below for straightforward reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Spectral Data^[1]

- Solvent: CDCl₃
- Frequency: 399.65 MHz

Chemical Shift (δ) ppm	Assignment
4.215	O-CH ₂ -CH ₃
2.329	C \equiv C-CH ₂ -
1.587	-CH ₂ -CH ₂ -CH ₃
1.39	-CH ₂ -CH ₂ -CH ₂ -
1.34	-CH ₂ -CH ₂ -CH ₂ -
1.307	O-CH ₂ -CH ₃
0.908	-CH ₂ -CH ₃

¹³C NMR (Carbon-13 NMR) Spectral Data^[1]

- Solvent: CDCl₃

Chemical Shift (δ) ppm	Assignment
153.0 (approx.)	C=O (Ester carbonyl)
90.0 (approx.)	-C \equiv C-
75.0 (approx.)	-C \equiv C-
61.0 (approx.)	O-CH ₂ -CH ₃
31.0 (approx.)	-CH ₂ -CH ₂ -CH ₃
28.0 (approx.)	-CH ₂ -CH ₂ -CH ₂ -
22.0 (approx.)	-CH ₂ -CH ₂ -CH ₂ -
19.0 (approx.)	C \equiv C-CH ₂ -
14.0 (approx.)	O-CH ₂ -CH ₃
13.9 (approx.)	-CH ₂ -CH ₃

Note: Precise values for all ¹³C NMR shifts were not available in the initial search; approximate values are provided based on typical chemical shifts for similar functional groups.

Infrared (IR) Spectroscopy

Key IR Absorption Peaks[2]

Wavenumber (cm ⁻¹)	Intensity	Bond Vibration	Functional Group
~2960, ~2870	Strong	C-H stretch	Alkane
~2240	Medium-Weak	C≡C stretch	Alkyne
~1715	Strong	C=O stretch	Ester
~1250	Strong	C-O stretch	Ester

Note: The IR data is based on typical values for the functional groups present in **ethyl 2-octynoate**. PubChem indicates the availability of FTIR spectra for this compound.

Mass Spectrometry (MS)

Key Mass-to-Charge Ratios (m/z)[3]

- Ionization Mode: Electron Ionization (EI)
- Molecular Weight: 168.23 g/mol [3]

m/z	Relative Intensity (%)	Possible Fragment
168	Moderate	[M] ⁺ (Molecular Ion)
123	High	[M - OCH ₂ CH ₃] ⁺
95	High	[C ₇ H ₁₁] ⁺
67	High	[C ₅ H ₇] ⁺
41	High	[C ₃ H ₅] ⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses cited. These protocols are based on standard laboratory practices for compounds similar to **ethyl 2-octynoate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ^1H and ^{13}C NMR spectra to elucidate the carbon-hydrogen framework of **ethyl 2-octynoate**.

Methodology:

- **Sample Preparation:** A sample of **ethyl 2-octynoate** (approximately 5-10 mg for ^1H , 20-50 mg for ^{13}C) is dissolved in approximately 0.5-0.7 mL of deuterated chloroform (CDCl_3). The solution is transferred to a standard 5 mm NMR tube.
- **Instrumentation:** A high-field NMR spectrometer (e.g., Bruker, JEOL) operating at a frequency of 300 MHz or higher is utilized.
- **Data Acquisition:**
 - The instrument is tuned and shimmed to optimize the magnetic field homogeneity.
 - For ^1H NMR, a standard pulse sequence is used to acquire the free induction decay (FID).
 - For ^{13}C NMR, a proton-decoupled pulse sequence is employed to simplify the spectrum and enhance signal-to-noise.
- **Data Processing:** The acquired FID is subjected to a Fourier transform to generate the frequency-domain NMR spectrum. The spectrum is then phase- and baseline-corrected. Chemical shifts are referenced to the residual solvent peak (CDCl_3 at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **ethyl 2-octynoate** by measuring the absorption of infrared radiation.

Methodology:

- **Sample Preparation:** For a neat liquid sample like **ethyl 2-octynoate**, a thin film is prepared by placing a drop of the compound between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
- **Instrumentation:** A Fourier-Transform Infrared (FTIR) spectrometer is used for analysis.
- **Data Acquisition:** A background spectrum of the empty sample compartment is recorded. The prepared sample is then placed in the instrument's sample holder, and the sample spectrum is acquired. The instrument measures the absorption of infrared radiation across a typical range of 4000-400 cm^{-1} .
- **Data Processing:** The final IR spectrum is presented as a plot of transmittance or absorbance versus wavenumber (cm^{-1}). The background spectrum is automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **ethyl 2-octynoate** to confirm its molecular formula and aid in structural elucidation.

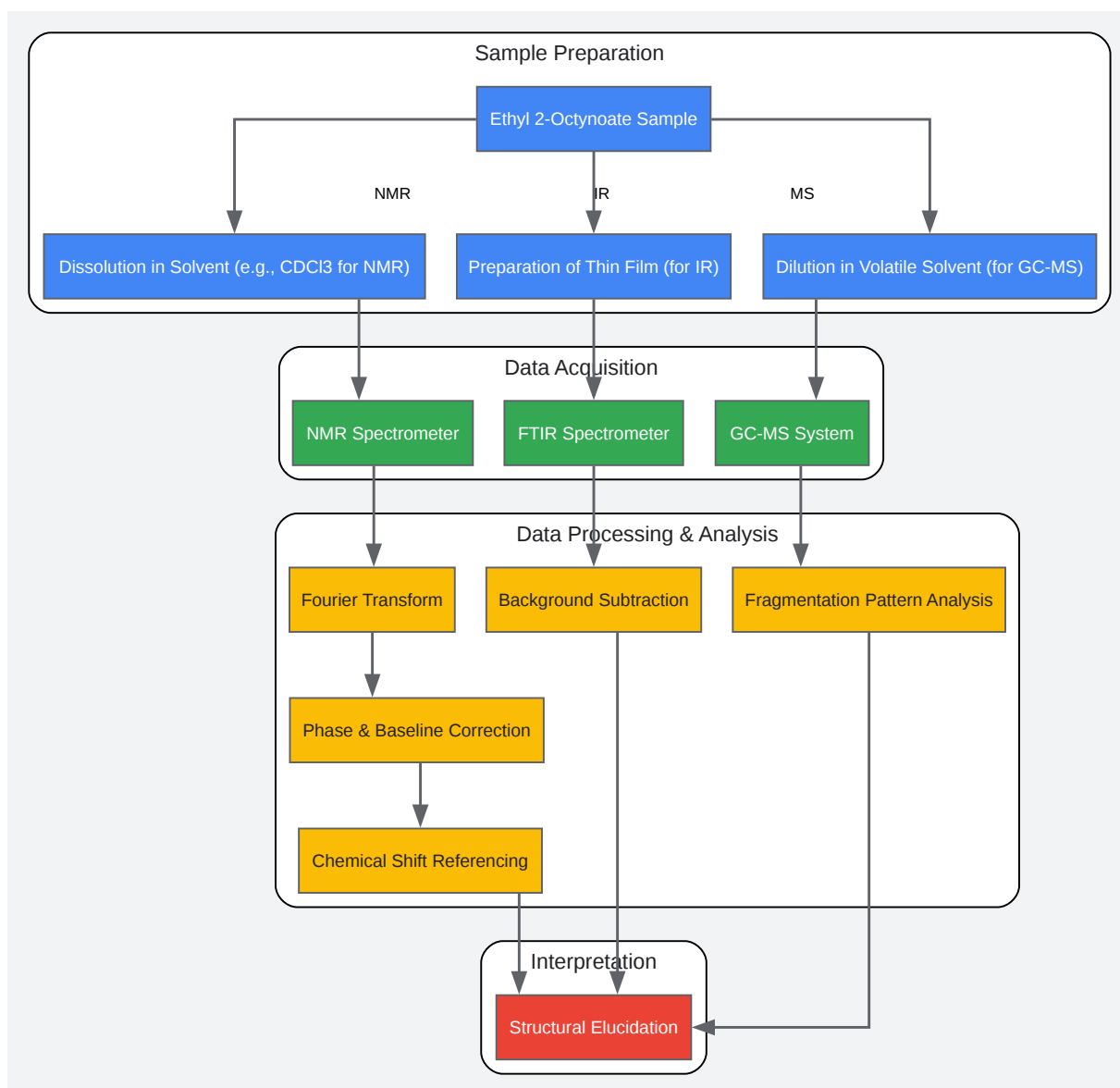
Methodology:

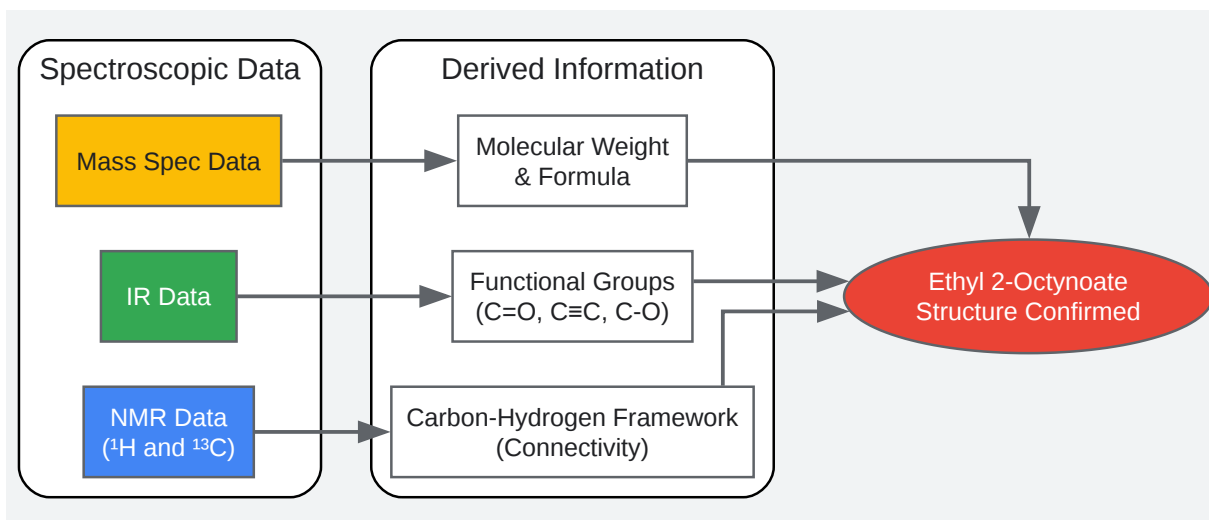
- **Sample Introduction:** The sample is introduced into the mass spectrometer, typically via Gas Chromatography (GC-MS) for volatile compounds like **ethyl 2-octynoate**. A dilute solution of the compound in a volatile solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC inlet. The GC separates the compound from any impurities.
- **Ionization:** As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. Electron Ionization (EI) is a common method, where the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- **Mass Analysis:** The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole). The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
- **Detection:** The separated ions are detected, and their abundance is recorded.

- Data Processing: The output is a mass spectrum, which is a plot of relative ion abundance versus m/z .

Mandatory Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship between different spectroscopic techniques for structural elucidation.





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References

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